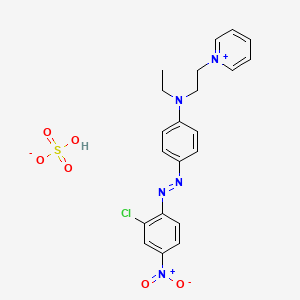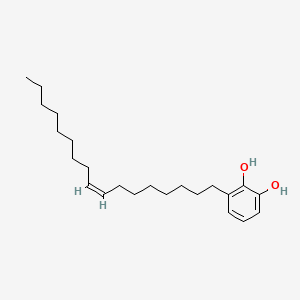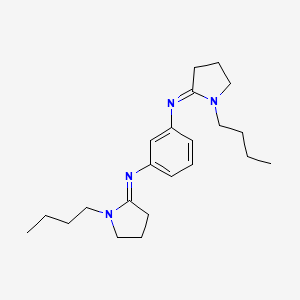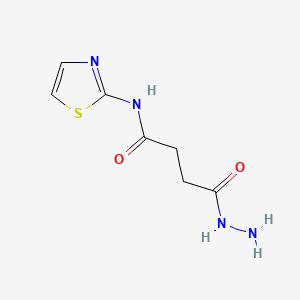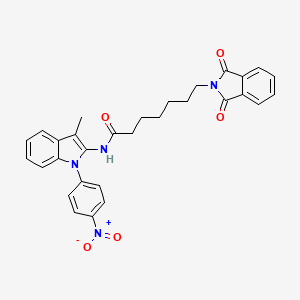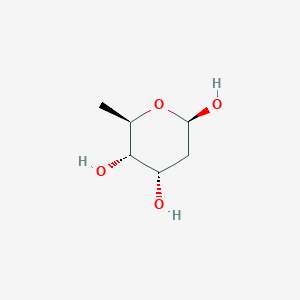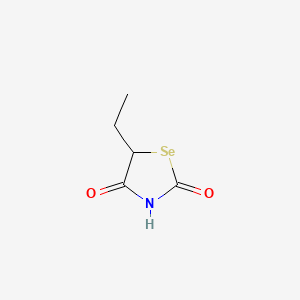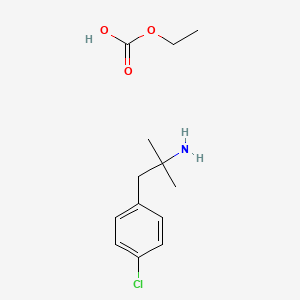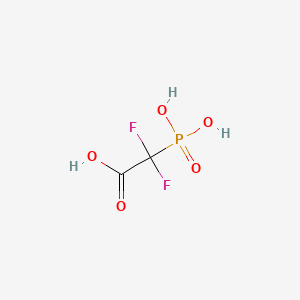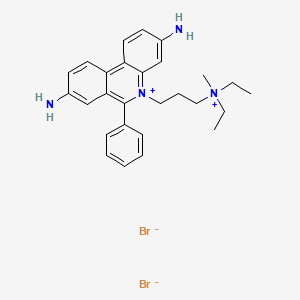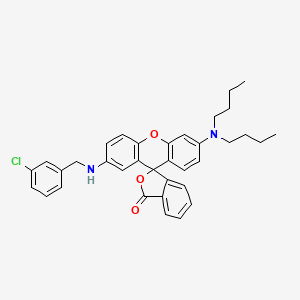
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride typically involves the reaction of benzyl chloride with diethylamine to form N-benzyl-N,N-diethylamine. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives of the tetrazole ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted tetrazole derivatives with various functional groups attached to the ring.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-tetrazole: Similar structure but lacks the diethylamino group.
5-((Diethylamino)methyl)-1H-tetrazole: Similar structure but lacks the benzyl group.
1-Benzyl-5-methyl-1H-tetrazole: Similar structure but has a methyl group instead of the diethylamino group.
Uniqueness: 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride is unique due to the presence of both the benzyl and diethylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
7356-63-0 |
|---|---|
Molekularformel |
C13H20ClN5 |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
N-[(1-benzyltetrazol-5-yl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-17(4-2)11-13-14-15-16-18(13)10-12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI-Schlüssel |
BRTXALXGCJWYDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=NN=NN1CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


